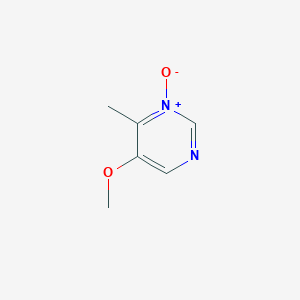
5-Methoxy-6-methylpyrimidine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methylpyrimidine 1-oxide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a reagent in organic chemistry. It has also been studied for its potential biological effects, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Methoxy-6-methylpyrimidine 1-oxide can affect several biochemical and physiological processes in cells. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methoxy-6-methylpyrimidine 1-oxide in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 5-Methoxy-6-methylpyrimidine 1-oxide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a reagent in organic chemistry. Studies are needed to explore its potential applications in this field. Additionally, further studies are needed to explore its potential effects on other biochemical and physiological processes in cells.
Métodos De Síntesis
The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide can be achieved through several methods. One common method involves the reaction of 5-methoxy-6-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-methoxy-6-methylpyrimidine with a peracid, such as peracetic acid.
Aplicaciones Científicas De Investigación
5-Methoxy-6-methylpyrimidine 1-oxide has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
114969-98-1 |
|---|---|
Nombre del producto |
5-Methoxy-6-methylpyrimidine 1-oxide |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3 |
Clave InChI |
JZZNUIIELZOMMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
SMILES canónico |
CC1=[N+](C=NC=C1OC)[O-] |
Sinónimos |
Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



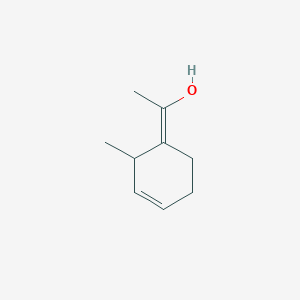


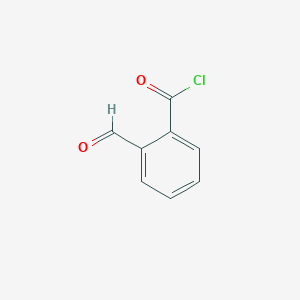
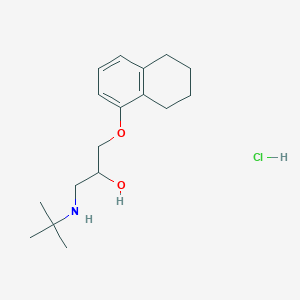
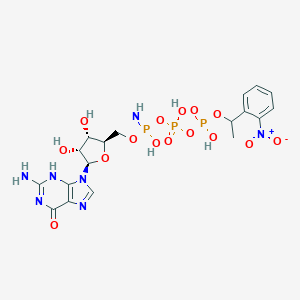
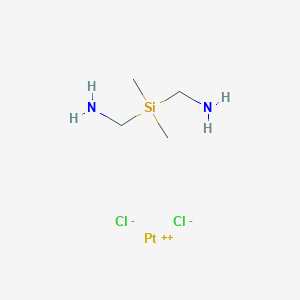
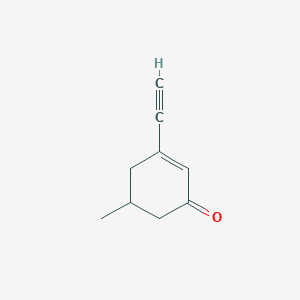
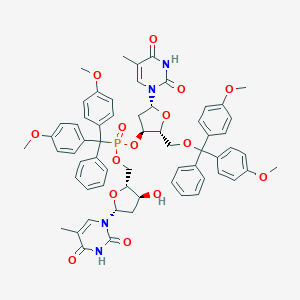
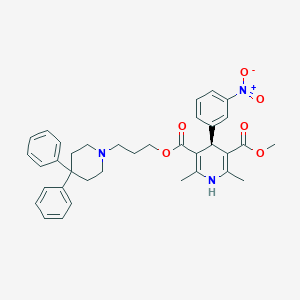
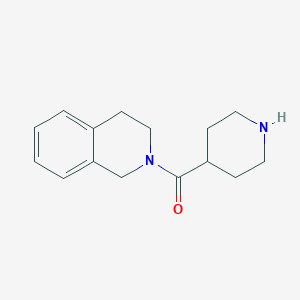
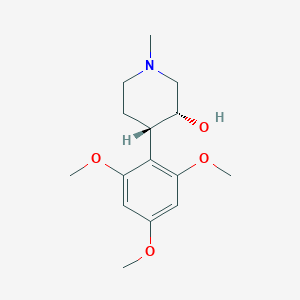
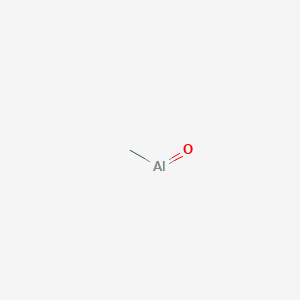
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)